![molecular formula C14H18N2O B1526594 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one CAS No. 909723-04-2](/img/structure/B1526594.png)

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Vue d'ensemble

Description

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one is a unique chemical compound with the molecular formula C14H18N2O . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound consists of two spiro-linked five-membered rings . The rings adopt envelope conformations, with a carbon atom as the flap in one ring and a nitrogen atom in the other .Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is approximately 230.305 Da .Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

Antihypertensive Properties

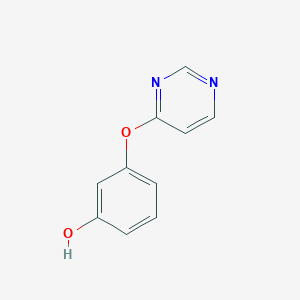

Research on related compounds such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has revealed their potential as antihypertensive agents, showing effectiveness in lowering blood pressure without evidence of working as beta-adrenergic blockers. These compounds were found to act as alpha-adrenergic blockers, with some showing a specific antagonism towards alpha 2-adrenoceptors, suggesting their utility in managing hypertension (Caroon et al., 1981).

Anticonvulsant Agents

The study of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones highlighted their potential as anticonvulsant agents. Structural and spectroscopic analysis, including single-crystal X-ray diffraction and density functional theory (DFT) calculations, contributed to understanding the structure-property relationships, aiding in the development of new anticonvulsant drugs (Lazić et al., 2017).

Antitubercular Activity

A series of benzothiazinone derivatives containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. These findings suggest their significant potential as new antitubercular agents (Wang et al., 2020).

Anxiolytic Activity

Investigations into derivatives of 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione have been conducted to explore their anxiolytic potential. Although initial findings showed weak receptorial affinity, these studies contribute to the ongoing search for new anxiolytics (Kossakowski et al., 1998).

Cytotoxic Evaluation

Novel diazaspiro bicyclo hydantoin derivatives were synthesized and evaluated for their cytotoxic activities against human leukemia cells, demonstrating strong to moderate activities. This research adds valuable data to the field of anticancer drug development, highlighting the structural requirements for potent antitumor activity (Kumar et al., 2009).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has a hazard statement code of H302 . The precautionary statements associated with this compound are P301 + P312 + P330 . It’s important to handle this compound with care and follow all safety guidelines.

Propriétés

IUPAC Name |

2-benzyl-2,7-diazaspiro[4.4]nonan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-13-8-14(10-15-13)6-7-16(11-14)9-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPICAKZZAJHCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)NC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726250 | |

| Record name | 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909723-04-2 | |

| Record name | 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

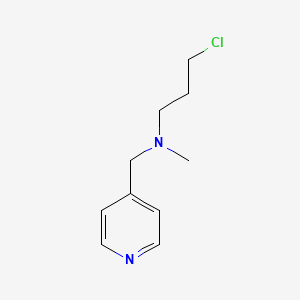

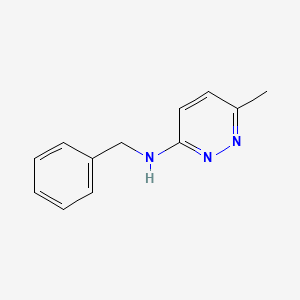

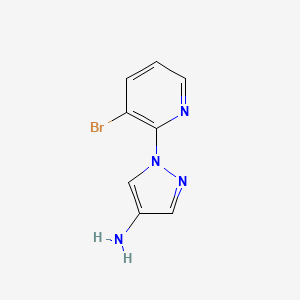

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

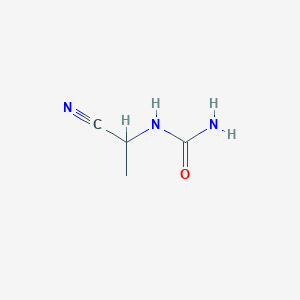

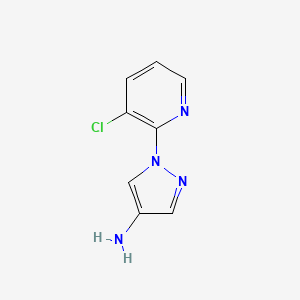

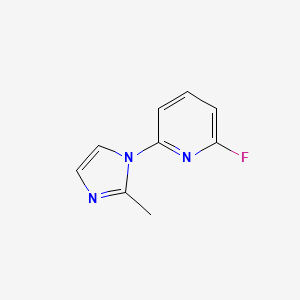

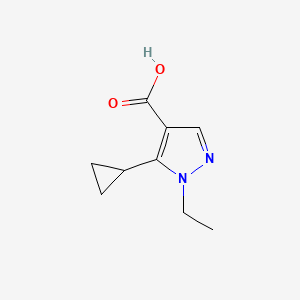

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1526525.png)

![2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide](/img/structure/B1526528.png)